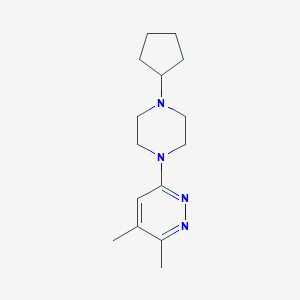![molecular formula C14H13BrF3N5 B12263870 4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263870.png)
4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a brominated and trifluoromethylated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the brominated and trifluoromethylated pyridine derivative. This is followed by the formation of the piperazine intermediate and finally, the coupling of the piperazine with the pyrimidine ring.
Bromination and Trifluoromethylation of Pyridine: The initial step involves the bromination of pyridine at the 3-position and the introduction of a trifluoromethyl group at the 5-position. This can be achieved using reagents such as N-bromosuccinimide (NBS) and trifluoromethyl iodide (CF3I) under specific reaction conditions.
Formation of Piperazine Intermediate: The next step involves the synthesis of the piperazine intermediate. This can be done by reacting the brominated and trifluoromethylated pyridine with piperazine under suitable conditions.
Coupling with Pyrimidine: The final step involves the coupling of the piperazine intermediate with a pyrimidine derivative. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Dehalogenated or reduced derivatives.
Scientific Research Applications
4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer, anti-inflammatory, and anti-viral drugs.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine and piperazine derivatives.
Material Science: It is used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Pharmaceutical Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
- 4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
- 4-{4-[3-Methyl-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Uniqueness
4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other similar compounds may not. This uniqueness can be leveraged in the design of novel compounds with enhanced biological or material properties.
Properties
Molecular Formula |
C14H13BrF3N5 |
|---|---|
Molecular Weight |
388.19 g/mol |
IUPAC Name |
4-[4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H13BrF3N5/c15-11-7-10(14(16,17)18)8-20-13(11)23-5-3-22(4-6-23)12-1-2-19-9-21-12/h1-2,7-9H,3-6H2 |
InChI Key |
ALGUICHIGAZTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12263787.png)
![4-[4-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12263790.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline](/img/structure/B12263795.png)
![5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12263797.png)
![2-[1-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B12263799.png)
![3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B12263800.png)
![5-chloro-N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12263806.png)


![N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12263828.png)
![6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12263829.png)
![2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12263845.png)
![1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12263848.png)
![5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12263859.png)
